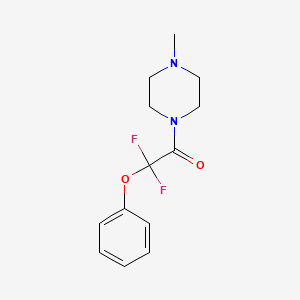

2,2-Difluoro-1-(4-methylpiperazino)-2-phenoxy-1-ethanone

Description

2,2-Difluoro-1-(4-methylpiperazino)-2-phenoxy-1-ethanone is a difluoroethanone derivative characterized by a 4-methylpiperazino group and a phenoxy substituent. The compound’s core structure includes a ketone flanked by two fluorine atoms, which likely enhances its electrophilicity and metabolic stability.

Properties

IUPAC Name |

2,2-difluoro-1-(4-methylpiperazin-1-yl)-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O2/c1-16-7-9-17(10-8-16)12(18)13(14,15)19-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFCCHVCOMNTMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C(OC2=CC=CC=C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-methylpiperazino)-2-phenoxy-1-ethanone involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The exact synthetic routes and reaction conditions can vary, but they generally involve:

Formation of the Ethanone Core: This step involves the reaction of appropriate starting materials under controlled conditions to form the ethanone core.

Introduction of the Difluoro Group: The difluoro group is introduced using fluorinating agents under specific conditions.

Attachment of the Piperazino Group: The piperazino group is attached through nucleophilic substitution reactions.

Phenoxy Group Addition: The phenoxy group is added using phenol derivatives in the presence of catalysts.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-methylpiperazino)-2-phenoxy-1-ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2-Difluoro-1-(4-methylpiperazino)-2-phenoxy-1-ethanone has a wide range of scientific research applications:

Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activity.

Drug Discovery: The compound serves as a lead compound in drug discovery programs aimed at finding new treatments for various diseases.

Material Science: Its unique properties make it useful in the development of advanced materials with specific functionalities.

Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-methylpiperazino)-2-phenoxy-1-ethanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Difluoroethanone Core

The target compound’s structural analogs differ primarily in substituents attached to the difluoroethanone scaffold. Key examples include:

Table 1: Substituent Comparison of Difluoroethanone Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2,2-Difluoro-1-(2-thienyl)ethanone | Thienyl | C₆H₄F₂OS | 162.16 | Heteroaromatic (sulfur-containing) |

| 2,2-Difluoro-1-(2-furyl)ethanone | Furyl | C₆H₄F₂O₂ | 146.09 | Heteroaromatic (oxygen-containing) |

| 1-(2-Chlorophenyl)-2,2-difluoroethanone | 2-Chlorophenyl | C₈H₅ClF₂O | 190.58 | Electron-withdrawing chloro substituent |

| 2,2-Difluoro-1-(2-methylphenyl)ethanone | 2-Methylphenyl | C₉H₈F₂O | 170.16 | Lipophilic methyl group |

| Target Compound | 4-Methylpiperazino + Phenoxy | C₁₉H₂₀F₂N₂O₂ | Not provided | Enhanced solubility (piperazine), aromaticity (phenoxy) |

Key Observations :

- Heteroaromatic vs.

- Electron-Withdrawing Groups: The 2-chlorophenyl derivative (C₈H₅ClF₂O) may exhibit increased electrophilicity at the ketone compared to the target compound’s phenoxy group, which balances electron donation and withdrawal .

- Solubility and Bioavailability: The 4-methylpiperazino group in the target compound likely enhances water solubility compared to non-polar substituents like 2-methylphenyl (C₉H₈F₂O), which prioritizes lipophilicity .

Piperazine-Containing Analogs

Piperazine derivatives are common in pharmaceuticals due to their ability to modulate solubility and receptor interactions. Notable analogs include:

Table 2: Piperazine-Based Difluoroethanone Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Differences from Target Compound |

|---|---|---|---|

| 2-(4-Benzyhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime | Benzhydryl + 4-fluorophenyl + oxime | 417.50 | Bulky benzhydryl group; oxime functional group |

| Target Compound | 4-Methylpiperazino + Phenoxy | Not provided | Smaller substituents; no oxime moiety |

Key Observations :

- Functional Group Diversity: The oxime moiety in the analog may confer chelating properties or alter metabolic pathways, whereas the target compound’s phenoxy group offers stability under physiological conditions .

Triazole and Sulfonyl-Functionalized Analogs

describes 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, a structurally complex analog with a triazole ring and sulfonyl group.

Comparison Highlights :

- Triazole vs. Piperazine : The triazole ring introduces hydrogen-bonding capabilities and aromatic stability, whereas the piperazine in the target compound provides basicity and solubility .

- Sulfonyl Group Impact: The sulfonyl group in the analog may enhance binding to polar enzyme active sites, contrasting with the phenoxy group’s role in hydrophobic interactions .

Biological Activity

2,2-Difluoro-1-(4-methylpiperazino)-2-phenoxy-1-ethanone is an organic compound known for its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound's IUPAC name is 2,2-difluoro-1-(4-methylpiperazin-1-yl)-2-phenoxyethanone, and it has the CAS number 338791-97-2. The synthesis involves several steps:

- Formation of the Ethanone Core : Reaction of starting materials to create the ethanone framework.

- Introduction of the Difluoro Group : Utilization of fluorinating agents under controlled conditions.

- Attachment of the Piperazino Group : Nucleophilic substitution reactions introduce the piperazino moiety.

- Phenoxy Group Addition : Phenol derivatives are used in the presence of catalysts to complete the structure.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, modulating their activity. This can result in alterations in cellular processes, influencing pathways relevant to various diseases.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that derivatives similar to this compound possess antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties through apoptosis induction in cancer cells.

- Neuroprotective Effects : The compound may exert neuroprotective effects by modulating neurotransmitter systems.

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound can act as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Neuroprotective | Modulation of neurotransmitter levels |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at specific concentrations.

- Cancer Cell Line Assay : In vitro assays using human cancer cell lines showed that treatment with the compound led to a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

- Neuroprotection Experiment : An experiment assessing neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.